An In-Depth Technical Guide to 2-(Adamantan-1-yl)-2-bromoacetic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Adamantan-1-yl)-2-bromoacetic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Adamantan-1-yl)-2-bromoacetic acid is a key synthetic intermediate, notable for its role in the production of advanced pharmaceutical compounds. Its structure incorporates a bulky, lipophilic adamantyl cage, a feature known to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical properties, a detailed synthesis protocol, and the significant applications of this versatile molecule, with a focus on its importance in drug discovery and development. The adamantane moiety's unique three-dimensional structure and rigidity make it a valuable scaffold in medicinal chemistry, contributing to improved metabolic stability and target binding.[1]
Core Physical and Chemical Properties
2-(Adamantan-1-yl)-2-bromoacetic acid is a solid at room temperature. While extensive experimental data on its physical properties is not widely published, its structural characteristics provide insight into its behavior. The adamantane group imparts high lipophilicity, suggesting good solubility in nonpolar organic solvents and limited solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrO₂ | [2][3] |
| Molecular Weight | 273.17 g/mol | [2] |
| CAS Number | 59768-70-6 | [2] |
| Appearance | Solid | [4] |
Synthesis of 2-(Adamantan-1-yl)-2-bromoacetic acid
The most direct and established method for the synthesis of 2-(Adamantan-1-yl)-2-bromoacetic acid is the α-bromination of adamantane-1-acetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6] This reaction is a cornerstone of organic synthesis for the selective halogenation of carboxylic acids at the alpha position.
Reaction Principle: The Hell-Volhard-Zelinsky Reaction
The HVZ reaction involves the conversion of a carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid.[6] The reaction is typically carried out using a halogen (in this case, bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃), which can be generated in situ from red phosphorus and the halogen.[5]
The mechanism proceeds through several key steps:
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Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. This intermediate is more reactive than the carboxylic acid itself.[5]
-
Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as it creates the nucleophilic α-carbon.
-
α-Bromination: The enol attacks a molecule of bromine, resulting in the formation of the α-bromo acyl bromide.
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during aqueous workup, to yield the final α-bromo carboxylic acid product.[5]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 2-(Adamantan-1-yl)-2-bromoacetic acid from adamantane-1-acetic acid.
Materials:
-
Adamantane-1-acetic acid
-
Red phosphorus (catalytic amount)
-
Liquid bromine (Br₂)
-
Thionyl chloride (SOCl₂) (optional, for initial acyl chloride formation)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Distilled water
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Gas trap (to neutralize HBr gas produced)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Adamantane-1-acetyl bromide: In a dry round-bottom flask under an inert atmosphere, suspend adamantane-1-acetic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add a catalytic amount of red phosphorus.
-
Bromination: Carefully add liquid bromine (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction will occur, and hydrogen bromide gas will be evolved. The reaction mixture is then heated to reflux to ensure complete conversion.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material's characteristic signals in ¹H NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously add water to quench the reaction and hydrolyze the adamantane-1-acetyl bromide to 2-(Adamantan-1-yl)-2-bromoacetic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated solution of sodium bisulfite to remove any excess bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the adamantyl cage.
-
Adamantyl Protons: A series of broad multiplets would be observed in the upfield region, typically between δ 1.5 and 2.1 ppm, corresponding to the CH and CH₂ groups of the adamantane skeleton.
-
α-Proton: A singlet for the proton at the α-position (CHBr) would likely appear in the downfield region, estimated to be around δ 4.0-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent bromine atom and carboxyl group.
-
Carboxylic Acid Proton: A very broad singlet corresponding to the carboxylic acid proton (COOH) would be present far downfield, typically above δ 10 ppm, and its position would be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide distinct signals for each carbon environment.
-
Adamantyl Carbons: Signals for the carbons of the adamantane cage would appear in the aliphatic region (δ 25-50 ppm). The quaternary bridgehead carbons would be distinct from the methylene carbons.
-
α-Carbon: The carbon atom bonded to the bromine (C-Br) would be significantly deshielded and is expected to resonate in the range of δ 40-60 ppm.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would appear at the most downfield region of the spectrum, typically between δ 170 and 180 ppm.
FT-IR Spectroscopy: The infrared spectrum would show characteristic vibrational frequencies for the functional groups present.
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the carbonyl stretching vibration of the carboxylic acid.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, would be indicative of the carbon-bromine bond.
-
C-H Stretches: Absorptions for the C-H stretching vibrations of the adamantyl group would be observed just below 3000 cm⁻¹.
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 272 and a characteristic [M+2]⁺ peak of similar intensity at m/z 274, due to the presence of the bromine atom with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. Fragmentation would likely involve the loss of the bromine atom (M-79/81) and the carboxylic acid group (M-45). The adamantyl cation at m/z 135 would be a prominent fragment.
Applications in Drug Development
The primary and most significant application of 2-(Adamantan-1-yl)-2-bromoacetic acid is as a crucial intermediate in the synthesis of Saxagliptin . Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The adamantyl group in saxagliptin plays a vital role in its high potency and long duration of action.
The synthesis of saxagliptin involves the coupling of a derivative of 2-(Adamantan-1-yl)-2-bromoacetic acid with a proline-like fragment. The unique steric and electronic properties of the adamantyl group contribute to the overall efficacy of the final drug molecule.
Safety and Handling
2-(Adamantan-1-yl)-2-bromoacetic acid should be handled with care in a well-ventilated fume hood. As an α-bromo acid, it is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
2-(Adamantan-1-yl)-2-bromoacetic acid is a valuable synthetic building block, primarily due to its integral role in the manufacture of the antidiabetic drug saxagliptin. Its synthesis via the Hell-Volhard-Zelinsky reaction is a classic and effective method. The physicochemical properties of this compound, largely dictated by the adamantane moiety, are key to its utility in medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is essential for researchers and professionals involved in the development of novel therapeutics.
References
-
Chemspace. 2-(adamantan-1-yl)-2-bromoacetic acid. [Link]
-
ResearchGate. An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
Sources
- 1. US8501960B2 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof - Google Patents [patents.google.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. 2-(adamantan-1-yl)-2-bromoacetic acid - C12H17BrO2 | CSSS00000682613 [chem-space.com]
- 4. researchgate.net [researchgate.net]
- 5. 59768-70-6|2-(Adamantan-1-yl)-2-bromoacetic acid|BLD Pharm [bldpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
